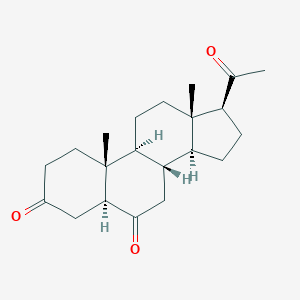

5alpha-Pregnane-3,6,20-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5alpha-Pregnane-3,6,20-trione is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Hormonal Activity

5alpha-Pregnane-3,6,20-trione is recognized for its role as a neurosteroid. Neurosteroids are synthesized in the brain and modulate neuronal excitability and synaptic function. Research indicates that this compound can influence GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system (CNS) .

1.2 Anesthetic Properties

Studies have shown that derivatives of this compound exhibit anesthetic properties. The compound has been investigated for its potential to provide analgesia with fewer side effects compared to traditional anesthetics .

1.3 Antidepressant Effects

Recent findings suggest that this compound may have antidepressant effects. It has been linked to the modulation of mood by enhancing neurogenesis and synaptic plasticity in animal models .

Endocrinological Applications

2.1 Role in Reproductive Health

In reproductive physiology, this compound serves as a metabolite of progesterone and has been studied for its influence on pregnancy and parturition. For instance, its levels fluctuate during the menstrual cycle and pregnancy, indicating its potential role in maintaining gestation .

2.2 Hormone Replacement Therapy

Given its hormonal properties, there is ongoing research into the use of this compound in hormone replacement therapies (HRT) for menopausal women. Its ability to mimic natural progesterone could provide therapeutic benefits while minimizing adverse effects associated with synthetic hormones .

Neuroscientific Research

3.1 Neuroprotective Effects

The compound has been studied for its neuroprotective effects against stress-induced damage in neuronal cells. It appears to promote cell survival and reduce apoptosis in models of neurodegeneration .

3.2 Cognitive Function Enhancement

Preliminary studies suggest that this compound may enhance cognitive function by improving memory retention and learning processes in animal models . This suggests potential applications in treating cognitive disorders.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmacology | Neurosteroid activity | Modulates GABA_A receptor function |

| Anesthetic properties | Potential for reduced side effects compared to traditional anesthetics | |

| Antidepressant effects | Enhances neurogenesis and synaptic plasticity | |

| Endocrinology | Reproductive health | Fluctuates during menstrual cycle; role in gestation maintenance |

| Hormone replacement therapy | Mimics natural progesterone; potential benefits for menopausal women | |

| Neuroscience | Neuroprotective effects | Promotes cell survival against stress-induced damage |

| Cognitive function enhancement | Improves memory retention and learning |

Case Studies

Case Study 1: Neuroprotection in Stress Models

A study investigated the effects of this compound on neuronal cell survival under oxidative stress conditions. Results indicated a significant reduction in cell death rates when treated with the compound compared to controls .

Case Study 2: Behavioral Effects on Depression Models

In a rodent model of depression, administration of this compound resulted in improved behavior in forced swim tests and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential antidepressant properties .

Propiedades

Número CAS |

1923-27-9 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |

Clave InChI |

MRURHGKZPVRRKA-UBYIZVQESA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.